Glyphosate-13C2,15N

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

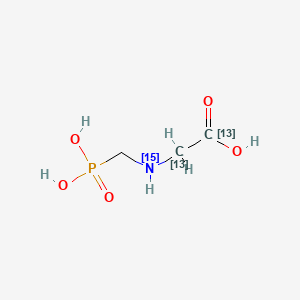

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(phosphonomethyl(15N)amino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8NO5P/c5-3(6)1-4-2-10(7,8)9/h4H,1-2H2,(H,5,6)(H2,7,8,9)/i1+1,3+1,4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDDAORKBJWWYJS-QZJDPFNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)NCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([15NH][13CH2][13C](=O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is Glyphosate-13C2,15N and its chemical structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Glyphosate-13C2,15N, an isotopically labeled form of the widely used herbicide, glyphosate. This document is intended for professionals in research and development who require detailed information on its chemical properties, structure, and application in experimental settings.

Introduction to this compound

This compound is a stable isotope-labeled version of glyphosate. In this molecule, two carbon atoms are substituted with the heavy isotope Carbon-13 (¹³C), and the nitrogen atom is replaced with the heavy isotope Nitrogen-15 (¹⁵N). This labeling does not alter the chemical behavior of the molecule but provides a distinct mass signature, making it an invaluable tool in analytical chemistry and environmental science.

Its primary applications include its use as an internal standard for the accurate quantification of glyphosate in various matrices using techniques like Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Furthermore, it serves as a tracer to study the environmental fate, transport, and degradation of glyphosate in soil and water systems.[2][3]

Like its unlabeled counterpart, this compound is a derivative of the amino acid glycine.[1] It functions as a herbicide by inhibiting the shikimate pathway, a metabolic route essential for the synthesis of aromatic amino acids in plants but absent in animals.[1]

Chemical Structure and Properties

The chemical structure of this compound is identical to that of glyphosate, with the exception of the isotopic labeling at two carbon positions and the nitrogen position.

Chemical Structure Diagram

digraph "this compound" {

graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="7.6,4", dpi=100];

node [shape=plaintext, fontname="Arial", fontsize=12];

edge [fontname="Arial", fontsize=12];

// Define nodes for atoms

C1 [label="¹³C", fontcolor="#202124"];

O1 [label="O", fontcolor="#202124"];

O2 [label="OH", fontcolor="#202124"];

C2 [label="¹³CH₂", fontcolor="#202124"];

N [label="¹⁵NH", fontcolor="#202124"];

C3 [label="CH₂", fontcolor="#202124"];

P [label="P", fontcolor="#202124"];

O3 [label="O", fontcolor="#202124"];

O4 [label="OH", fontcolor="#202124"];

O5 [label="OH", fontcolor="#202124"];

// Define invisible nodes for layout

inv1 [shape=point, width=0];

inv2 [shape=point, width=0];

// Define edges to represent bonds

C1 -> O1 [label=""];

C1 -> O2 [label=""];

C1 -> C2 [label=""];

C2 -> N [label=""];

N -> C3 [label=""];

C3 -> P [label=""];

P -> O3 [label=""];

P -> O4 [label=""];

P -> O5 [label=""];

}

Major degradation pathway of Glyphosate.

Workflow for a Glyphosate-¹³C₂,¹⁵N fate study.

References

Synthesis and Purification of Glyphosate-13C2,15N: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of the dual isotopically labeled herbicide, Glyphosate-13C2,15N. This labeled compound is a critical internal standard for quantitative analysis in various matrices, including environmental and biological samples, ensuring accuracy and reliability in research and drug development applications. This document details the synthetic pathway, experimental protocols, purification methods, and relevant quantitative data.

Synthesis of this compound

The synthesis of this compound is achieved through a phosphomethylation reaction, a well-established method for the production of glyphosate and its analogs. The process utilizes isotopically labeled glycine, specifically [1,2-13C2, 15N]glycine, as the starting material to introduce the desired stable isotopes into the final molecule.

Synthetic Pathway

The synthesis follows a one-pot reaction involving the condensation of [1,2-13C2, 15N]glycine with formaldehyde and a dialkyl phosphite, typically dimethyl phosphite, in the presence of a base such as triethylamine. The resulting intermediate ester is then hydrolyzed to yield the final product, this compound.

Experimental Protocol for Synthesis

The following protocol is adapted from the synthesis of 15N-labeled glyphosate and is applicable for the dual-labeled compound[1][2][3].

Materials:

-

[1,2-13C2, 15N]Glycine

-

Paraformaldehyde

-

Dimethyl phosphite

-

Triethylamine

-

Methanol

-

Sodium hydroxide (NaOH)

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

In a reaction vessel, dissolve paraformaldehyde in methanol in the presence of a catalytic amount of triethylamine with gentle heating to achieve depolymerization.

-

To the resulting solution, add [1,2-13C2, 15N]glycine and a stoichiometric amount of triethylamine. Stir the mixture until the glycine is completely dissolved.

-

Slowly add dimethyl phosphite to the reaction mixture.

-

Heat the mixture to reflux (approximately 65-75°C) and maintain for 1-2 hours to facilitate the condensation reaction, forming the intermediate N-(phosphonomethyl)glycine dialkyl ester.

-

After the condensation is complete, add a 30% (w/v) aqueous solution of sodium hydroxide to the reaction mixture for alkaline hydrolysis of the ester.

-

Reflux the mixture at approximately 105°C for 2 hours.

-

Recover triethylamine and methanol by fractional distillation.

-

Cool the remaining alkaline solution and acidify to a pH of 1.5 using concentrated hydrochloric acid.

-

Allow the mixture to stand at a reduced temperature (e.g., 15°C) for 3-4 hours to induce crystallization of the this compound.

-

Collect the crystals by filtration, wash with cold water, and dry under vacuum.

Purification of this compound

Purification of the synthesized this compound is crucial to remove unreacted starting materials, byproducts, and other impurities. A combination of techniques, including recrystallization and preparative high-performance liquid chromatography (HPLC), can be employed to achieve high purity.

Purification Workflow

A typical purification workflow involves an initial purification by recrystallization, followed by preparative HPLC for final polishing to achieve the high purity required for an analytical standard.

Experimental Protocols for Purification

Recrystallization is an effective method for the initial purification of the crude product[4][5][6].

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot deionized water.

-

If insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold deionized water.

-

Dry the crystals under vacuum to remove residual solvent.

Preparative HPLC is a powerful technique for achieving high purity of the final product. The following is a general protocol based on analytical methods for glyphosate[7][8][9][10][11].

Instrumentation and Conditions:

-

Column: A suitable preparative reverse-phase C18 column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or phosphate buffer at a controlled pH) and an organic modifier like acetonitrile or methanol. The specific gradient will need to be optimized based on the crude sample purity.

-

Detection: UV detection is commonly used for glyphosate after derivatization, but for preparative purposes, a mass spectrometer can be used for more specific fraction collection.

-

Injection Volume: Dependent on the column size and concentration of the sample.

Procedure:

-

Dissolve the partially purified this compound in the initial mobile phase.

-

Filter the sample solution through a 0.45 µm filter before injection.

-

Perform injections onto the preparative HPLC system.

-

Collect the fractions corresponding to the this compound peak.

-

Combine the pure fractions and remove the solvent, typically by lyophilization or rotary evaporation, to obtain the final high-purity product.

Quantitative Data and Characterization

The following tables summarize key quantitative data related to the synthesis and properties of this compound.

Table 1: Synthesis Reaction Data

| Parameter | Value | Reference |

| Starting Material | [1,2-13C2, 15N]Glycine | Inferred |

| Reaction Type | Phosphomethylation | [1][2][3] |

| Reported Yield (for 15N-Glyphosate) | ~25% | [1] |

| Expected Isotopic Purity | >98% | [12] |

| Expected Chemical Purity (Post-Purification) | >99% | [13] |

Table 2: Analytical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | ¹³C₂H₈¹⁵NO₅P | [14] |

| Molecular Weight | 172.05 g/mol | [14] |

| Mass Shift (from unlabeled) | M+3 | Inferred |

| Appearance | White solid | [13] |

| Melting Point | ~230 °C (decomposes) | [15] |

| Primary Analytical Techniques | LC-MS/MS, NMR | [12][13] |

Conclusion

The synthesis and purification of this compound, while requiring specialized isotopically labeled starting materials and careful purification techniques, is achievable through established chemical methodologies. The phosphomethylation of labeled glycine provides a direct route to this valuable internal standard. Subsequent purification by recrystallization and preparative HPLC ensures the high chemical and isotopic purity necessary for its application in sensitive and accurate quantitative analytical methods. This guide provides a foundational understanding and practical protocols for researchers and professionals working in fields that require precise measurement of glyphosate.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. mt.com [mt.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. HPLC Separation of Glufosinate, Glyphosate and Glyphosine on Newcrom B Column | SIELC Technologies [sielc.com]

- 8. New Standardized Procedure to Extract Glyphosate and Aminomethylphosphonic Acid from Different Matrices: A Kit for HPLC-UV Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pickeringlabs.com [pickeringlabs.com]

- 10. www2.gov.bc.ca [www2.gov.bc.ca]

- 11. Evaluation of Glyphosate and AMPA through HPLC-UV and LC-MS/MS in several biological matrices | ATLANTIS - Centre for research on Inflammation and Metabolism in Cancer and in Chronic Degenerative Diseases [atlantis.unito.it]

- 12. agilent.com [agilent.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Glyphosate 1,2-13C2 15N 100 µg/mL in Water [lgcstandards.com]

- 15. 草甘膦-2-13C,15N 98 atom % 15N, 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]

In-Depth Technical Guide: Physical and Chemical Properties of Glyphosate-13C2,15N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Glyphosate-13C2,15N, an isotopically labeled form of the widely used herbicide, glyphosate. This stable isotope-labeled compound is a critical tool in environmental and biomedical research, primarily utilized as an internal standard for quantitative analysis by mass spectrometry and as a tracer in metabolic studies.

Core Physical and Chemical Properties

This compound is a non-volatile, crystalline solid. Due to its high polarity, it is highly soluble in water and exhibits low solubility in most organic solvents. The incorporation of two carbon-13 atoms and one nitrogen-15 atom results in a molecular weight increase of three units compared to unlabeled glyphosate, providing a distinct mass shift for mass spectrometry-based applications.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | N-(phosphonomethyl)glycine-1,2-13C2-15N | |

| CAS Number | 1185107-63-4 | |

| Molecular Formula | ¹³C₂CH₈¹⁵NO₅P | |

| Molecular Weight | 172.05 g/mol | |

| Appearance | White solid | [1] |

| Melting Point | 230 °C (decomposes) | [2] |

| Boiling Point | Not applicable (decomposes) | [1] |

| Solubility | Water: 13.89 mg/mL (requires sonication and warming) DMSO: Slightly soluble PBS (pH 7.2): Slightly soluble | [3][4] |

Table 2: Chemical and Isotopic Properties of this compound

| Property | Value | Source(s) |

| Isotopic Purity | ≥98 atom % ¹³C, ≥98 atom % ¹⁵N | |

| Chemical Purity | ≥95% (CP) | |

| Mass Shift | M+3 | |

| SMILES | O=--INVALID-LINK--[13CH2][15NH]CP(O)(O)=O | [2] |

| InChI | 1S/C3H8NO5P/c5-3(6)1-4-2-10(7,8)9/h4H,1-2H2,(H,5,6)(H2,7,8,9)/i1+1,3+1,4+1 | [2] |

Mechanism of Action: Inhibition of the Shikimate Pathway

Glyphosate's herbicidal activity stems from its potent and specific inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase in the shikimate pathway.[5] This metabolic pathway is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants, bacteria, fungi, and algae, but is absent in animals, which accounts for its selective toxicity.[6] The inhibition of EPSP synthase leads to a depletion of these crucial amino acids, ultimately causing plant death.

Caption: The Shikimate Pathway and the Site of Glyphosate Inhibition.

Environmental Fate and Degradation

In the environment, glyphosate is primarily degraded by microbial activity. Two main degradation pathways have been identified: the AMPA pathway and the sarcosine pathway. The use of isotopically labeled glyphosate, such as this compound, is instrumental in studying these degradation processes and tracing the fate of its metabolites in soil and water.

References

- 1. Glyphosate | C3H8NO5P | CID 3496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 草甘膦-2-13C,15N 98 atom % 15N, 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. immunomart.com [immunomart.com]

- 6. Shikimate pathway - Wikipedia [en.wikipedia.org]

Commercial Suppliers and Technical Applications of Glyphosate-13C2,15N: A Guide for Researchers

For researchers, scientists, and drug development professionals requiring high-purity, isotopically labeled glyphosate for analytical and research purposes, Glyphosate-13C2,15N serves as a critical internal standard. This guide provides an in-depth overview of its commercial availability, key quality specifications, and detailed experimental protocols for its application in sensitive analytical methods.

Isotopically labeled glyphosate, specifically with two Carbon-13 atoms and one Nitrogen-15 atom (this compound), is indispensable for accurate quantification in complex matrices such as biological specimens, water, and soil. Its use as an internal standard in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) corrects for matrix effects and variations in sample preparation and instrument response, ensuring reliable and reproducible results.

Commercial Availability and Specifications

Several reputable suppliers offer this compound, each providing comprehensive quality control documentation, including Certificates of Analysis (COA). These documents are crucial for validating analytical methods and ensuring the traceability of standards. Below is a summary of key suppliers and their product specifications.

| Supplier | Product Name/Code | CAS Number | Molecular Formula | Purity | Isotopic Enrichment |

| Sigma-Aldrich | Glyphosate-1,2-13C2,15N | 1185107-63-4 | ¹³C₂CH₈¹⁵NO₅P | ≥95% (CP) | ≥98 atom % |

| Clinivex | [13C2,15N]-Glyphosate | - | - | - | - |

| Simson Pharma Limited | This compound | 1185107-63-4 | - | High Quality | - |

| HPC Standards Inc. | 1,2-13C2 15N-Glyphosate | 1185107-63-4 | C₃H₈NO₅P | - | - |

| Shimadzu | [13C2,15N]-Glyphosate | 1071-83-6 (unlabeled) | C₃H₈NO₅P | Min. 98.00% | 99% ¹³C, 98% ¹⁵N |

| MedchemExpress | This compound | - | - | - | - |

| LGC Standards | N-Acetyl this compound | 1346604-36-1 | - | >95% (HPLC) | - |

| US Biological Life Sciences | N-Acetyl-N-(phosphonomethyl)glycine-13C2, 15N | 1346598-31-9 | - | Highly Purified | - |

Experimental Protocols: Application in LC-MS/MS Analysis

This compound is predominantly used as an internal standard for the quantification of glyphosate and its metabolites in various samples. The following protocols, derived from established research, detail its application in drinking water and biological specimens.

Protocol 1: Direct Analysis of Glyphosate in Drinking Water by LC-MS/MS[1]

This method avoids lengthy derivatization steps, allowing for direct injection and analysis.

1. Sample Preparation:

- Transfer a 15 mL aliquot of the water sample to a 50 mL plastic centrifuge tube.

- Add a known concentration of this compound as an internal standard.

- Add 200 µL of 2 g/L EDTA solution to chelate metal ions that can interfere with glyphosate analysis.

- Mix the sample thoroughly.

- Transfer an aliquot to a polypropylene vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

- LC System: ACQUITY™ Premier UPLC™ System.[1]

- Column: Anionic Polar Pesticide Column.[1]

- Mass Spectrometer: Xevo™ TQ Absolute Tandem Mass Spectrometer.[1]

- Mobile Phases: All additives and solvents should be LC-MS grade.

- Injection Volume: Direct injection of the prepared sample.

3. Data Analysis:

- Quantify glyphosate concentration by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve.

Protocol 2: Analysis of Glyphosate in Biological Specimens (Plasma or Urine) by LC-MS/MS[2]

This method involves a derivatization step to improve chromatographic retention and sensitivity.

1. Sample Preparation: [2]

- Dilute plasma or urine specimens 100-fold.

- Add a mixture of standards including this compound as the internal standard.

- Evaporate a 200 µL aliquot to dryness.

- Derivatize the residue with 200 µL of acetate/acetic anhydride (98/2, v/v) and 200 µL of trimethyl orthoacetate at 120°C for 30 minutes.

- Dry the derivatized sample and reconstitute it in 50 µL of acetonitrile and 450 µL of 10 mM ammonium formate.

- Inject 5 µL into the LC-MS/MS system.

2. LC-MS/MS Conditions:

- The specific LC column and mobile phase conditions should be optimized to achieve separation of the derivatized analytes.

Visualizing Experimental Workflows and Pathways

To further clarify the application and context of this compound, the following diagrams illustrate a typical analytical workflow and the degradation pathway of glyphosate.

Caption: Analytical workflow for glyphosate quantification.

Caption: Primary degradation pathways of glyphosate.

References

Technical Guide: Isotopic Purity and Stability of Glyphosate-13C2,15N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity and stability of Glyphosate-13C2,15N, a critical internal standard for the quantitative analysis of glyphosate residues. This document outlines the specifications for isotopic and chemical purity, details the experimental protocols for their determination, and discusses the stability of the compound under various conditions.

Isotopic and Chemical Purity

This compound is synthesized to contain two stable isotopes, Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), at specific positions within the molecule. This isotopic labeling allows for its use as an internal standard in mass spectrometry-based analytical methods, providing accurate quantification by correcting for matrix effects and variations in instrument response. The utility of this labeled standard is fundamentally dependent on its isotopic enrichment and chemical purity.

Data Presentation

The following tables summarize the typical quantitative data for the purity of commercially available this compound.

Table 1: Isotopic Purity Specifications

| Parameter | Specification |

| Isotopic Enrichment | ≥ 98 atom % |

| ¹³C Enrichment | Typically ≥ 99% |

| ¹⁵N Enrichment | Typically ≥ 98% |

Table 2: Chemical Purity Specifications

| Parameter | Specification | Method of Analysis |

| Chemical Purity | ≥ 95% (CP) | Quantitative NMR (qNMR) |

| Appearance | White to Off-White Solid | Visual Inspection |

Experimental Protocols

Accurate determination of isotopic and chemical purity is essential for the validation of this compound as an analytical standard. The following sections detail the methodologies for these key experiments.

Determination of Isotopic Purity by Mass Spectrometry

Objective: To determine the isotopic enrichment of ¹³C and ¹⁵N in this compound.

Methodology: High-resolution mass spectrometry (HRMS) is employed to resolve the isotopologues of glyphosate and accurately determine their relative abundances.

Instrumentation:

-

A high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR) capable of resolving power > 100,000.

-

Electrospray ionization (ESI) source.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 µg/mL.

-

Instrument Calibration: Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass accuracy.

-

Direct Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate.

-

Data Acquisition: Acquire mass spectra in the appropriate mass range to include the unlabeled glyphosate (M), the singly labeled species (M+1, M+2), and the doubly labeled species (M+3).

-

Data Analysis:

-

Identify the monoisotopic peak of the unlabeled glyphosate and the peaks corresponding to the ¹³C₂ and ¹⁵N labeled species.

-

Calculate the isotopic distribution by measuring the area of each peak.

-

Correct for the natural abundance of ¹³C and ¹⁵N in the unlabeled portion of the molecule to determine the true isotopic enrichment.

-

Diagram of Isotopic Purity Determination Workflow:

Caption: Workflow for Isotopic Purity Determination by HRMS.

Determination of Chemical Purity by Quantitative NMR (qNMR)

Objective: To determine the chemical purity of the this compound solid material.

Methodology: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary ratio method for determining the purity of organic compounds without the need for a specific reference standard of the analyte.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

A calibrated internal standard of known purity (e.g., maleic acid).

Procedure:

-

Sample Preparation:

-

Accurately weigh a known amount of this compound and the internal standard into a vial.

-

Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., D₂O).

-

Transfer the solution to an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons.

-

Use a 90° pulse angle.

-

-

Data Processing:

-

Process the spectrum with appropriate phasing and baseline correction.

-

Integrate a well-resolved signal from this compound and a signal from the internal standard.

-

-

Purity Calculation:

-

Calculate the purity of the this compound using the following formula:

Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS * 100

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the internal standard

-

subscripts "sample" and "IS" refer to this compound and the internal standard, respectively.

-

Diagram of Chemical Purity Determination Workflow:

Caption: Workflow for Chemical Purity Determination by qNMR.

Stability of this compound

The stability of the labeled standard is crucial for ensuring the accuracy and reproducibility of analytical measurements over time. Stability studies are performed to establish recommended storage conditions and shelf life.

Long-Term and Accelerated Stability

Objective: To evaluate the stability of this compound under recommended long-term storage conditions and accelerated (stress) conditions.

Methodology:

-

Long-Term Stability: Store aliquots of the solid material and solutions at the recommended storage temperature (e.g., -20°C or 4°C). Analyze the purity at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).

-

Accelerated Stability: Store aliquots at elevated temperatures (e.g., 40°C) and humidity (e.g., 75% RH) for a shorter duration (e.g., 6 months). Analyze at intermediate time points.

Analysis: The chemical purity is monitored using a stability-indicating method, typically HPLC-UV or LC-MS, to detect any degradation products.

Table 3: Recommended Storage and Stability

| Form | Storage Condition | Stability |

| Solid | -20°C, protected from light | ≥ 1 year |

| Solution in Water | -20°C or 4°C, protected from light | At least 6 months |

Hydrolysis as a Function of pH

Objective: To determine the rate of hydrolysis of this compound in aqueous solutions at different pH values.

Methodology:

-

Prepare buffered aqueous solutions of this compound at various pH levels (e.g., pH 4, 7, and 9).

-

Store the solutions at a constant temperature.

-

Analyze the concentration of this compound at regular intervals using a suitable analytical method (e.g., LC-MS).

-

Determine the degradation rate constant and half-life at each pH.

Results: Glyphosate is generally stable to hydrolysis at neutral and acidic pH. However, under strongly alkaline conditions (pH > 9), the rate of hydrolysis can increase.[1][2][3]

Photostability

Objective: To assess the stability of this compound upon exposure to light.

Methodology:

-

Expose solid material and solutions of this compound to a controlled light source that mimics sunlight (e.g., a xenon lamp).

-

Include a dark control to differentiate between light-induced and thermal degradation.

-

Analyze the samples for degradation at specified time points.

Results: Glyphosate can undergo photodegradation in aqueous solutions, particularly in the presence of photosensitizers.[4][5][6][7] Therefore, it is recommended to store solutions of this compound protected from light.

Diagram of Stability Testing Logic:

Caption: Logical Flow for Stability Assessment of this compound.

Conclusion

The isotopic and chemical purity of this compound are critical parameters that must be rigorously controlled and verified to ensure its suitability as an internal standard for quantitative analysis. The methodologies outlined in this guide provide a framework for the accurate determination of these parameters. Furthermore, understanding the stability of this compound under various storage and environmental conditions is essential for maintaining its integrity and ensuring the reliability of analytical data. Proper storage, including protection from light and strongly alkaline conditions, is paramount for preserving the long-term stability of this important analytical standard.

References

- 1. Water Quality and Herbicide Efficacy | Mississippi State University Extension Service [extension.msstate.edu]

- 2. nichino.uk [nichino.uk]

- 3. plantsciences.tennessee.edu [plantsciences.tennessee.edu]

- 4. Photodegradation of glyphosate in water and stimulation of by-products on algae growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Effect of UV-A, UV-B and UV-C irradiation of glyphosate on photolysis and mitigation of aquatic toxicity - PMC [pmc.ncbi.nlm.nih.gov]

Glyphosate-13C2,15N CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Glyphosate-13C2,15N, an isotopically labeled form of the widely used herbicide, glyphosate. This stable isotope-labeled standard is crucial for accurate quantification in various analytical applications, particularly in environmental monitoring, food safety analysis, and toxicological research.

Core Physicochemical Data

The fundamental properties of this compound are summarized below, providing a quick reference for laboratory use.

| Property | Value | Citation |

| CAS Number | 1185107-63-4 | [1][2][3][4] |

| Molecular Weight | 172.05 g/mol | [1][2][3][5] |

| Molecular Formula | ¹³C₂H₈¹⁵NO₅P | [1][2] |

Application in Analytical Methodologies

This compound is predominantly utilized as an internal standard in analytical methods to ensure the accuracy and reliability of glyphosate detection and quantification. Its use is critical in overcoming matrix effects in complex samples such as urine, soil, water, and various food products. The primary analytical technique employing this labeled compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocol: Quantification of Glyphosate in Water Samples by Isotope Dilution LC-MS/MS

This protocol outlines a common method for the analysis of glyphosate in water, adapted from established environmental and food analysis procedures.

1. Sample Preparation:

-

To a 15 mL water sample, add a known concentration of this compound as an internal standard.

-

Add 200 µL of a 2 g/L EDTA solution to chelate metal ions that can interfere with the analysis.

-

Mix the sample thoroughly.

-

Transfer an aliquot to a polypropylene autosampler vial for analysis.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Employ a suitable LC system, such as an ACQUITY Premier UPLC System. Separation is often achieved using a column designed for polar compounds, like a quaternary amine-bound polyvinyl alcohol column.

-

Mass Spectrometry (MS/MS): A tandem quadrupole mass spectrometer is used for detection. The analysis is performed in the negative ion mode using electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) to enhance selectivity and sensitivity.

-

MRM Transitions:

-

Glyphosate: Monitor the transition from the precursor ion to a specific product ion (e.g., m/z 168 -> 63).

-

This compound: Monitor the corresponding transition for the internal standard (e.g., m/z 171 -> 63.1)[5].

-

3. Quantification:

-

The concentration of glyphosate in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of glyphosate and the internal standard.

Experimental Workflow Diagram

Caption: Workflow for Glyphosate Quantification using Isotope Dilution LC-MS/MS.

Mechanism of Action and Signaling Pathways

Glyphosate's primary mode of action as a herbicide is the disruption of the shikimate pathway in plants and some microorganisms.[1][6] This metabolic route is essential for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).

The Shikimate Pathway and Glyphosate Inhibition

Glyphosate specifically inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase .[1][6] This enzyme catalyzes the reaction between shikimate-3-phosphate and phosphoenolpyruvate to form EPSP. By blocking this crucial step, glyphosate prevents the production of the necessary aromatic amino acids, leading to a halt in protein synthesis and ultimately, plant death.[1] The shikimate pathway is absent in mammals, which is a key reason for glyphosate's selective toxicity to plants.[1]

Caption: Glyphosate inhibits EPSP synthase, blocking aromatic amino acid synthesis.

Other Potential Signaling Interactions

While the shikimate pathway is the primary target, research has suggested that glyphosate may also interact with other cellular processes, particularly at higher concentrations or in non-plant organisms. Some studies have indicated potential effects on:

-

Oxidative Stress: Glyphosate has been shown to induce oxidative stress in some cell types.

-

Endocrine Disruption: There is ongoing research into whether glyphosate and its formulations can act as endocrine disruptors by interacting with hormone receptors such as estrogen receptors.[7]

-

Neuroinflammation: Some studies suggest that glyphosate may impair cognitive function through the activation of pro-inflammatory signaling in microglia.[8]

-

Cell Proliferation: In vitro studies have shown that glyphosate can modulate the expression of genes involved in cell cycle progression, such as EGR1, JUN, FOS, and MYC.[9]

It is important to note that research into these secondary mechanisms is ongoing and often involves exposure levels that may not be typical in environmental or dietary contexts. The primary and well-established mechanism of glyphosate's herbicidal action remains the inhibition of the shikimate pathway.

References

- 1. Glyphosate Technical Fact Sheet [npic.orst.edu]

- 2. Understanding Glyphosate and Other Pesticides (FS-1193) | University of Maryland Extension [extension.umd.edu]

- 3. researchgate.net [researchgate.net]

- 4. Toxic Effects of Glyphosate on the Nervous System: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Glyphosate - Wikipedia [en.wikipedia.org]

- 7. Glyphosate Exposure Induces Cytotoxicity, Mitochondrial Dysfunction and Activation of ERα and ERβ Estrogen Receptors in Human Prostate PNT1A Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core applications of Glyphosate-¹³C₂,¹⁵N, a stable isotope-labeled (SIL) internal standard crucial for accurate and reliable research in environmental science, toxicology, and food safety. Its use is fundamental for tracing the environmental fate of glyphosate, understanding its metabolism, and achieving precise quantification in complex matrices.

Primary Application: Internal Standard for Quantitative Analysis

The predominant application of Glyphosate-¹³C₂,¹⁵N is as an internal standard (IS) in isotope dilution mass spectrometry (IDMS) methods, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] Due to its structural and chemical similarity to native glyphosate, the SIL analogue co-behaves through sample extraction, cleanup, and chromatographic separation.[3] This co-behavior effectively compensates for variations in analytical processes, such as matrix effects (ion suppression or enhancement) and losses during sample preparation, leading to highly accurate and precise quantification.[3][5][6]

Glyphosate-¹³C₂,¹⁵N is indispensable for:

-

Residue Analysis in Food and Feed: Accurately quantifying glyphosate and its primary metabolite, aminomethylphosphonic acid (AMPA), in diverse food matrices like cereals, honey, milk, and soybeans to ensure compliance with regulatory limits (MRLs).[5][7][8]

-

Environmental Monitoring: Measuring trace levels of glyphosate and AMPA in environmental samples such as water (drinking, surface, ground) and soil.[9][10][11][12]

-

Human Biomonitoring: Assessing human exposure by quantifying glyphosate and AMPA in biological samples like urine and plasma.[2][4][13][14][15]

Analytical Workflow using Glyphosate-¹³C₂,¹⁵N

The following diagram illustrates a typical workflow for pesticide residue analysis using an internal standard.

Application in Environmental Fate and Metabolism Studies

Stable isotope labeling allows researchers to trace the journey and transformation of glyphosate in various ecosystems without the safety restrictions associated with radiolabeled compounds.[16]

-

Degradation Pathway Analysis: By applying Glyphosate-¹³C₂,¹⁵N to soil or water systems, scientists can track its degradation into metabolites like AMPA. The distinct mass of the labeled atoms allows for unambiguous identification of the degradation products originating from the parent compound.[17] Microbial degradation is the primary route, though abiotic processes can also contribute.[17][18]

-

Leaching and Transport Studies: Isotope labeling is used in lysimeter and field studies to monitor the movement of glyphosate through the soil profile and its potential to leach into groundwater.[17]

-

Plant Uptake and Translocation: Research utilizes labeled glyphosate to study its absorption by plant roots or leaves and subsequent translocation within the plant. This is critical for understanding its herbicidal action and potential accumulation in non-target crops.

Glyphosate Degradation Pathways

The diagram below outlines the primary microbial degradation pathways of glyphosate.

Experimental Protocols

Protocol 1: Quantification of Glyphosate and AMPA in Water by LC-MS/MS

This protocol is a synthesis of methods for analyzing glyphosate in water samples using isotope dilution.[9][10][11][19]

1. Sample Preparation:

-

Filter the water sample (e.g., 15 mL) through a 0.22 µm filter into a polypropylene tube.

-

Add an internal standard solution containing Glyphosate-¹³C₂,¹⁵N and AMPA-¹³C,¹⁵N,D₂.

-

Add EDTA solution (e.g., 200 µL of 2 g/L) to chelate metal ions that can interfere with analysis.[9]

-

Vortex the sample.

2. Derivatization (Optional but common for improved chromatography):

-

Adjust sample pH to alkaline (e.g., pH 9) using a borate buffer.

-

Add a solution of 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) in acetonitrile.[20]

-

Incubate the mixture (e.g., 2 hours at 37°C) to allow the derivatization reaction to complete.

3. LC-MS/MS Analysis:

-

Chromatography: Use a suitable column for polar compounds, such as a mixed-mode or anion exchange column.

-

Mobile Phase: A common mobile phase involves a gradient of ammonium carbonate or formate buffer in water and an organic solvent like methanol or acetonitrile.[1]

-

Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode using Multiple Reaction Monitoring (MRM). Monitor at least two transitions for each analyte and internal standard for confirmation.

Protocol 2: Quantification of Glyphosate and AMPA in Cereal Grains

This protocol is based on the widely used QuPPe (Quick Polar Pesticides) method.[1]

1. Sample Preparation:

-

Weigh 5 g of homogenized cereal sample into a 50 mL polypropylene centrifuge tube.

-

Add 10 mL of water and the internal standard solution (Glyphosate-¹³C₂,¹⁵N and AMPA-¹³C,¹⁵N,D₂). Let stand for 30 minutes.

-

Add 10 mL of methanol containing 1% formic acid.

-

Shake vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 4000 rpm for 5 minutes).

2. Cleanup (if necessary):

-

The supernatant can be cleaned using Solid Phase Extraction (SPE) with a suitable cartridge (e.g., Oasis HLB) to remove matrix interferences.[7]

-

Alternatively, for extracts with particulates, ultrafiltration can be used.

3. LC-MS/MS Analysis:

-

Dilute the final extract with the initial mobile phase.

-

Inject into the LC-MS/MS system and analyze as described in Protocol 1.

Quantitative Data Summary

The use of Glyphosate-¹³C₂,¹⁵N allows for robust method validation across various matrices. The following tables summarize typical performance data.

Table 1: Method Performance for Glyphosate Analysis

| Matrix | Method | LOQ (µg/L or µg/kg) | Recovery (%) | RSD (%) | Reference(s) |

| Drinking Water | LC-MS/MS | 0.02 | 99 - 114 | 2 - 7 | [10][11] |

| Urine | LC-MS/MS | 0.1 | 91 - 102 | 1.3 - 9.8 | [2] |

| Milk | LC-MS/MS | 10 | 89 - 107 | ≤ 7.4 | [3] |

| Cereals | LC-MS/MS (FMOC) | 20 | 97 - 113 | < 20 | [5] |

| Honey | LC-MS/MS | 25 | 87 - 111 | < 12 | [8] |

| Soil | LC-MS/MS (FMOC) | N/A | 98 - 104 | < 6 | [21] |

Table 2: Method Performance for AMPA Analysis

| Matrix | Method | LOQ (µg/L or µg/kg) | Recovery (%) | RSD (%) | Reference(s) |

| Drinking Water | LC-MS/MS | 0.02 | 99 - 114 | 2 - 7 | [10][11] |

| Urine | LC-MS/MS | 0.5 | 100 - 106 | 1.9 - 5.4 | [2] |

| Milk | LC-MS/MS | 10 | 89 - 107 | ≤ 7.4 | [3] |

| Cereals | LC-MS/MS (FMOC) | 20 | 97 - 113 | < 20 | [5] |

| Honey | LC-MS/MS | 25 | 87 - 111 | < 12 | [8] |

| Soil | LC-MS/MS (FMOC) | N/A | 94 - 118 | < 12 | [21] |

LOQ: Limit of Quantification; RSD: Relative Standard Deviation.

References

- 1. chromatographytoday.com [chromatographytoday.com]

- 2. series.publisso.de [series.publisso.de]

- 3. Validation of reliable and selective methods for direct determination of glyphosate and aminomethylphosphonic acid in milk and urine using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Method for the Analysis of Glyphosate, Aminomethylphosphonic Acid, and Glufosinate in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. air.unimi.it [air.unimi.it]

- 7. fda.gov [fda.gov]

- 8. researchgate.net [researchgate.net]

- 9. waters.com [waters.com]

- 10. pubs.usgs.gov [pubs.usgs.gov]

- 11. Determination of glyphosate, its degradation product aminomethylphosphonic acid, and glufosinate, in water by isotope dilution and online solid-phase extraction and liquid chromatography/tandem mass spectrometry [pubs.usgs.gov]

- 12. cipac.org [cipac.org]

- 13. A simple method for the determination of glyphosate, glufosinate and their metabolites in biological specimen by liquid chromatography/tandem mass spectrometry: an application for forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. portal.research.lu.se [portal.research.lu.se]

- 15. A Human Biomonitoring Study Assessing Glyphosate and Aminomethylphosphonic Acid (AMPA) Exposures among Farm and Non-Farm Families - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Glyphosate: Its Environmental Persistence and Impact on Crop Health and Nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. files.core.ac.uk [files.core.ac.uk]

- 19. waters.com [waters.com]

- 20. Chromatographic Methods for the Determination of Glyphosate in Cereals Together with a Discussion of Its Occurrence, Accumulation, Fate, Degradation, and Regulatory Status [mdpi.com]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Method for the Quantitative Analysis of Glyphosate-13C2,15N

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glyphosate is a broad-spectrum systemic herbicide and crop desiccant used globally.[1] Due to its widespread use, regulatory bodies and researchers are keenly interested in monitoring its levels in environmental and biological samples. The analysis of glyphosate presents challenges due to its high polarity, low volatility, and ability to chelate metals.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for the sensitive and selective quantification of glyphosate. The use of a stable isotopically labeled internal standard, such as Glyphosate-13C2,15N, is crucial for achieving accurate and precise results by compensating for matrix effects and variations in sample preparation and instrument response.[3][4][5]

This application note provides a detailed protocol for the analysis of this compound using LC-MS/MS. The method is applicable to various matrices, including water, soil, food products, and biological fluids, with appropriate modifications to the sample preparation procedure.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical and depends on the matrix. The goal is to extract glyphosate and its internal standard efficiently while minimizing interferences.

a) Aqueous Samples (e.g., Drinking Water, Surface Water)

For aqueous samples, a direct injection method is often feasible, sometimes preceded by a simple filtration step.[6][7]

-

Protocol:

-

Collect the water sample in a polypropylene container. To prevent adsorption of glyphosate onto glass surfaces, always use plastic labware.[4][5]

-

Add an appropriate amount of this compound internal standard solution to the sample.

-

For samples with high mineral content, the addition of a chelating agent like EDTA can be beneficial.[5][7][8]

-

Filter the sample through a 0.22 µm syringe filter into an autosampler vial.

-

The sample is now ready for LC-MS/MS analysis.

-

b) Solid Samples (e.g., Soil, Food)[9][10][11]

Solid samples require an extraction step to release glyphosate into a liquid phase.

-

Protocol:

-

Homogenize the solid sample.

-

Weigh a representative portion of the homogenized sample (e.g., 5-10 g) into a centrifuge tube.

-

Add the this compound internal standard.

-

Add an extraction solvent. A common choice is an aqueous solution, sometimes with an organic modifier like methanol and an acid like formic acid (e.g., water:methanol (50:50) with 0.5% v/v formic acid).[11][12]

-

Vortex or shake the sample for a specified time (e.g., 15-30 minutes) to ensure thorough extraction.

-

Centrifuge the sample to pellet the solid material.

-

Collect the supernatant.

-

Depending on the complexity of the matrix, a cleanup step using solid-phase extraction (SPE) may be necessary.[3][11][12] Oasis HLB or ion-exchange cartridges are commonly used.[3][10][11]

-

Filter the final extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

-

c) Biological Samples (e.g., Urine, Plasma)[3][4][13]

Biological samples often require protein precipitation and/or SPE for cleanup.

-

Protocol:

-

Thaw the biological sample if frozen.

-

Pipette a specific volume (e.g., 100-500 µL) into a microcentrifuge tube.

-

Add the this compound internal standard.

-

For plasma, perform protein precipitation by adding a solvent like acetonitrile, vortexing, and centrifuging.

-

For urine, a dilution and filtration step may be sufficient. However, for improved sensitivity, SPE using cation-exchange and anion-exchange cartridges is effective.[3]

-

Evaporate the cleaned-up extract to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase.

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

-

LC-MS/MS Analysis

a) Liquid Chromatography (LC) Conditions

The chromatographic separation of the highly polar glyphosate can be achieved using various column chemistries. Direct analysis without derivatization is preferred for simplicity and speed.[3][12]

-

Table 1: Typical LC Parameters

Parameter Value Column Polymer-based ion-exchange column (e.g., apHera™ NH2) or a specialized polar pesticide column.[14] Mobile Phase A Water with a volatile buffer (e.g., 10 mM Ammonium Formate or Ammonium Carbonate).[13][14] Mobile Phase B Methanol or Acetonitrile. Gradient A gradient elution is typically used to separate the analyte from matrix components. Flow Rate 0.3 - 0.5 mL/min. Injection Volume 5 - 20 µL. | Column Temperature | 30 - 40 °C. |

b) Mass Spectrometry (MS) Conditions

A triple quadrupole mass spectrometer is used for its high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.

-

Table 2: Typical MS Parameters

Parameter Value Ionization Mode Electrospray Ionization (ESI), typically in negative mode.[10][14] Capillary Voltage 3.0 - 4.5 kV. Source Temperature 120 - 150 °C. Desolvation Temperature 350 - 500 °C. Gas Flow Rates Optimized for the specific instrument. | Acquisition Mode | Multiple Reaction Monitoring (MRM). |

-

Table 3: MRM Transitions for Glyphosate and its Labeled Internal Standard

Analyte Precursor Ion (m/z) Product Ion (m/z) - Quantifier Product Ion (m/z) - Qualifier Glyphosate 168 150 63[15] | this compound | 171 | 153 | 64 |

Data Presentation

The following tables summarize typical quantitative performance data for the LC-MS/MS analysis of glyphosate.

-

Table 4: Method Performance Characteristics

Parameter Typical Value Reference Linearity (R²) > 0.99 [6][13] Limit of Quantification (LOQ) 0.1 - 10 ng/mL (ppb) [1][6] Recovery 80 - 120% [9][10] -

Table 5: Example Linearity Data in Drinking Water

Concentration (ng/L) Response Ratio (Glyphosate/Glyphosate-13C2,15N) 10 0.052 25 0.128 50 0.255 100 0.510 200 1.02 | Correlation Coefficient (R²) | 0.998 |

Visualization

The following diagram illustrates the general workflow for the LC-MS/MS analysis of glyphosate.

Caption: Workflow for Glyphosate Analysis by LC-MS/MS.

References

- 1. agilent.com [agilent.com]

- 2. dfba632ed2.clvaw-cdnwnd.com [dfba632ed2.clvaw-cdnwnd.com]

- 3. A Method for the Analysis of Glyphosate, Aminomethylphosphonic Acid, and Glufosinate in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. series.publisso.de [series.publisso.de]

- 5. fda.gov [fda.gov]

- 6. lcms.cz [lcms.cz]

- 7. waters.com [waters.com]

- 8. Chromatographic Methods for the Determination of Glyphosate in Cereals Together with a Discussion of Its Occurrence, Accumulation, Fate, Degradation, and Regulatory Status - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simplified analysis of glyphosate and aminomethylphosphonic acid in water, vegetation and soil by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fda.gov [fda.gov]

- 11. LC/MS/MS Method for Determination of Glyphosate, AMPA, and Glufosinate in Cereals [sigmaaldrich.com]

- 12. chromatographytoday.com [chromatographytoday.com]

- 13. A simple method for the determination of glyphosate, glufosinate and their metabolites in biological specimen by liquid chromatography/tandem mass spectrometry: an application for forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. LC/MS/MS Method for Determination of Glyphosate, AMPA, and Glufosinate in Cereals [sigmaaldrich.com]

- 15. mdpi.com [mdpi.com]

Application Notes and Protocols for the Utilization of Glyphosate-¹³C₂,¹⁵N as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of glyphosate in various matrices using Glyphosate-¹³C₂,¹⁵N as an internal standard. The use of a stable isotope-labeled internal standard is crucial for accurate quantification, as it effectively compensates for matrix effects and variations in sample preparation and instrument response. The primary analytical technique discussed is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective method for detecting glyphosate.

Introduction

Glyphosate (N-(phosphonomethyl)glycine) is a widely used broad-spectrum herbicide.[1][2] Due to its extensive use, there are concerns about its potential impact on human health and the environment.[3] Consequently, reliable and sensitive analytical methods are required to monitor its presence in various samples, including water, food, and biological specimens.[4][5]

Glyphosate's high polarity, hydrophilicity, and low molecular weight present analytical challenges, often leading to poor chromatographic retention and signal suppression in mass spectrometry. The use of a stable isotope-labeled internal standard, such as Glyphosate-¹³C₂,¹⁵N, is the gold standard for overcoming these challenges. This internal standard co-elutes with the native glyphosate, experiencing similar ionization and matrix effects, thus enabling accurate and precise quantification through isotope dilution analysis.[3][6]

Glyphosate-¹³C₂,¹⁵N is a commercially available analytical standard with a mass shift of +3 compared to the unlabeled glyphosate, providing clear differentiation in mass spectrometric analysis.[1][7]

Conceptual Signaling Pathway: Glyphosate's Mechanism of Action

Glyphosate targets the shikimate pathway, which is essential for the synthesis of aromatic amino acids in plants and some microorganisms but is absent in animals.[7] This selectivity is the basis for its herbicidal activity. The following diagram illustrates the simplified mechanism of action.

References

- 1. 草甘膦-2-13C,15N PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 2. Method for LC/MS analysis of glyphosate and its related compounds | Separation Science [sepscience.com]

- 3. A Method for the Analysis of Glyphosate, Aminomethylphosphonic Acid, and Glufosinate in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. waters.com [waters.com]

- 5. fda.gov [fda.gov]

- 6. pubs.usgs.gov [pubs.usgs.gov]

- 7. medchemexpress.com [medchemexpress.com]

Application Note: High-Throughput Analysis of Glyphosate in Environmental and Biological Matrices using a Stable Isotope-Labeled Internal Standard

Abstract

This application note details a robust and sensitive method for the quantitative analysis of glyphosate in various complex matrices, including water, soil, and biological fluids. The protocol employs Glyphosate-13C2,15N as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The described workflow, involving a streamlined extraction, derivatization with 9-fluorenylmethylchloroformate (FMOC-Cl), and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is suitable for high-throughput environmental monitoring and clinical research.

Introduction

Glyphosate, a broad-spectrum herbicide, is extensively used in agriculture worldwide.[1] Its widespread application has led to concerns about its potential impact on human health and the environment, necessitating sensitive and reliable analytical methods for its detection in diverse samples. However, the high polarity and amphoteric nature of glyphosate present analytical challenges, often requiring derivatization to achieve adequate retention and separation in reversed-phase liquid chromatography.[2][3][4]

The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification.[5][6][7] This internal standard closely mimics the chemical and physical properties of the native analyte, allowing for effective compensation for losses during sample preparation and ionization suppression or enhancement during mass spectrometric detection. This application note provides a detailed protocol for the preparation and analysis of samples for glyphosate, utilizing this compound for reliable quantification.

Experimental Protocol

This protocol provides a generalized procedure. Specific sample matrices may require optimization.

1. Materials and Reagents

-

Glyphosate standard

-

Methanol (HPLC grade)

-

Acetonitrile (ACN) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

9-fluorenylmethylchloroformate (FMOC-Cl) reagent[2][3][4][7]

-

Borate buffer

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX, HLB)[5][8]

2. Sample Preparation

2.1. Water Samples

-

To a 10 mL water sample in a polypropylene tube, add the this compound internal standard solution.

-

Add borate buffer to adjust the pH.

-

Add the FMOC-Cl derivatization agent, vortex, and incubate.[2][3][4]

-

Acidify the sample with formic acid.

-

Proceed to SPE cleanup.

2.2. Soil Samples

-

Weigh 5 g of homogenized soil into a polypropylene centrifuge tube.

-

Add the this compound internal standard solution.

-

Add 20 mL of extraction solvent (e.g., 0.1 M KOH or a phosphate buffer solution).[9]

-

Shake vigorously for 1 hour.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer an aliquot of the supernatant for derivatization as described for water samples.

2.3. Biological Samples (Urine, Plasma)

-

To 250 µL of the sample in a polypropylene tube, add the this compound internal standard solution.[5]

-

For plasma, perform a protein precipitation step by adding an equal volume of acetonitrile, vortexing, and centrifuging. Use the supernatant for the next step.

-

Dilute the sample with water.

-

Proceed with the derivatization step as outlined for water samples.[1][10][11]

3. Solid-Phase Extraction (SPE) Cleanup

-

Condition the SPE cartridge (e.g., Oasis HLB) with methanol followed by water.[8]

-

Load the derivatized sample onto the cartridge.

-

Wash the cartridge with a low percentage of organic solvent to remove interferences.

-

Elute the analytes with methanol or an appropriate solvent mixture.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis

-

LC Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small percentage of formic acid, is commonly employed.[5]

-

Ionization: Electrospray ionization (ESI) in negative mode is generally used for the detection of the FMOC-derivatized glyphosate.[5]

-

MS/MS Detection: Monitor the specific precursor-to-product ion transitions for both glyphosate and its isotopically labeled internal standard in Multiple Reaction Monitoring (MRM) mode.[9][12]

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of glyphosate using a stable isotope-labeled internal standard.

| Parameter | Matrix | Value | Reference |

| Method Detection Limit (MDL) | Urine | 0.14 ng/mL | [5] |

| Water | 0.02 µg/L | [2] | |

| Method Quantification Limit (MQL) | Urine | 0.48 ng/mL | [5] |

| Cereal Grains | <10 ng/g | [8] | |

| Recovery | Urine | 79.1% - 119% | [5] |

| Water | 99% - 114% | [2] | |

| Soil | 70% - 120% | [7] | |

| Linearity (R²) | Urine | > 0.99 | [5] |

| Water | > 0.999 | ||

| Intra-day Precision (RSD) | Urine | 3.13% - 10.8% | [5] |

| Inter-day Precision (RSD) | Urine | 5.93% - 12.9% | [5] |

Experimental Workflow Diagram

Caption: Experimental workflow for Glyphosate analysis.

Conclusion

The protocol described in this application note provides a reliable and sensitive method for the quantification of glyphosate in a variety of sample matrices. The use of this compound as an internal standard is critical for achieving the accuracy and precision required for regulatory monitoring and research applications. The detailed steps for sample preparation, including extraction, derivatization, and cleanup, followed by LC-MS/MS analysis, offer a robust workflow for laboratories performing pesticide residue analysis.

References

- 1. A simple method for the determination of glyphosate, glufosinate and their metabolites in biological specimen by liquid chromatography/tandem mass spectrometry: an application for forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.usgs.gov [pubs.usgs.gov]

- 3. agilent.com [agilent.com]

- 4. lcms.cz [lcms.cz]

- 5. A Method for the Analysis of Glyphosate, Aminomethylphosphonic Acid, and Glufosinate in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chromatographytoday.com [chromatographytoday.com]

- 7. alanplewis.com [alanplewis.com]

- 8. fda.gov [fda.gov]

- 9. Leaching and degradation of 13C2-15N-glyphosate in field lysimeters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A simple method for the determination of glyphosate, glufosinate and their metabolites in biological specimen by liquid chromatography/tandem mass spectrometry: an application for forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. agilent.com [agilent.com]

Application Notes and Protocols for the Derivatization of Glyphosate-¹³C₂,¹⁵N with FMOC-Cl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyphosate, a broad-spectrum herbicide, and its isotopically labeled internal standard, Glyphosate-¹³C₂,¹⁵N, require derivatization prior to analysis by reverse-phase liquid chromatography due to their high polarity and lack of a suitable chromophore. A common and effective derivatization agent is 9-fluorenylmethylchloroformate (FMOC-Cl). This process attaches a non-polar, UV-active and fluorescent FMOC group to the secondary amine of glyphosate, enhancing its retention on C18 columns and enabling sensitive detection by UV, fluorescence, or mass spectrometry detectors.[1][2][3] This document provides detailed application notes and protocols for the derivatization of Glyphosate-¹³C₂,¹⁵N with FMOC-Cl.

Chemical Reaction

The derivatization reaction involves the nucleophilic substitution of the chlorine atom on FMOC-Cl by the secondary amine of glyphosate in an alkaline environment, typically maintained by a borate buffer.

Figure 1: Reaction of Glyphosate with FMOC-Cl.

Caption: Derivatization of Glyphosate with FMOC-Cl.

Quantitative Data Summary

The following table summarizes typical quantitative parameters obtained from the analysis of glyphosate and its metabolites after derivatization with FMOC-Cl, as reported in various studies. These values can serve as a benchmark for method development and validation.

| Parameter | Glyphosate | AMPA* | Reference |

| Linearity (R²) | ≥ 0.995 | ≥ 0.995 | [4] |

| Limit of Detection (LOD) - Water (HPLC-FLD) | 0.008 mg/L | 0.004 mg/L | [4] |

| Limit of Detection (LOD) - Water (HPLC-DAD) | 0.024 mg/L | 0.076 mg/L | [4] |

| Limit of Detection (HPLC-UV) | 0.60 µg/L | 0.37 µg/L | [1] |

| Recovery - Water | High | High | [4] |

| Recovery - Soil | Variable | Variable | [4] |

| Accuracy (Soy Protein Isolate) | 91–116% | 91–116% | [5] |

| Intermediate Precision (RSD) | <10% | <10% | [5] |

*Aminomethylphosphonic acid (AMPA) is the major metabolite of glyphosate and is often analyzed concurrently.

Experimental Protocols

Below are detailed protocols for the derivatization of Glyphosate-¹³C₂,¹⁵N with FMOC-Cl. These protocols are synthesized from multiple sources to provide a comprehensive guide.[1][4][5][6][7][8][9]

Protocol 1: Standard Derivatization for LC-MS Analysis

This protocol is suitable for general applications and subsequent analysis by LC-MS/MS.

Materials and Reagents:

-

Glyphosate-¹³C₂,¹⁵N standard solution

-

9-fluorenylmethylchloroformate (FMOC-Cl) solution: 1.5 mg/mL in acetonitrile (prepare fresh).[5]

-

Borate Buffer: 0.05 M, pH 9-10. Prepare by dissolving disodium tetraborate decahydrate in Milli-Q water and adjusting the pH with sodium hydroxide.[5][6]

-

Formic Acid (98%)

-

Diethyl ether or Dichloromethane

-

Polypropylene centrifuge tubes (15 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Preparation: In a 15 mL polypropylene centrifuge tube, place an aliquot of the sample or standard solution containing Glyphosate-¹³C₂,¹⁵N.

-

Buffering: Add borate buffer to the tube. The volume will depend on the sample volume to ensure the final pH is between 9 and 10. A common ratio is 2 parts buffer to 1 part sample and 1 part FMOC-Cl solution.[6]

-

Derivatization: Add the freshly prepared FMOC-Cl solution. For example, to 1 mL of sample, add 2 mL of borate buffer and 1 mL of 0.02 M FMOC-Cl solution.[6]

-

Reaction: Cap the tube and vortex for 30 seconds. Incubate the mixture for 30 minutes to 1 hour at ambient temperature.[5][6] Some protocols suggest agitation on a shaker.[6]

-

Quenching and Extraction: To stop the reaction and remove excess FMOC-Cl, add 60 µL of formic acid and vortex.[5] Then, add 2 mL of diethyl ether or dichloromethane, vortex for 2 minutes, and centrifuge to separate the layers.[6][9]

-

Sample Collection: Carefully discard the organic (upper) layer containing unreacted FMOC-Cl. The derivatized glyphosate remains in the aqueous (lower) layer.

-

Analysis: Filter the aqueous solution through a 0.2 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.[5]

Protocol 2: Optimized Derivatization for Enhanced Sensitivity

This protocol includes the use of EDTA to minimize metal chelation and specifies optimized reaction conditions for improved reproducibility and sensitivity, particularly for complex matrices.[1][7][10]

Materials and Reagents:

-

All reagents from Protocol 1

-

Ethylenediaminetetraacetic acid (EDTA) solution (e.g., 1% w/v)

Procedure:

-

Sample Preparation and Chelation: To the sample or standard solution in a polypropylene tube, add EDTA solution to a final concentration of 1%.[1][10]

-

Buffering: Add borate buffer to achieve alkaline conditions (pH 9-10). A final concentration of 5% (w/v) borate buffer is recommended.[1]

-

Derivatization: Add FMOC-Cl solution to a final concentration of 2.5 mM.[1][7][10]

-

Reaction: Cap the tube and incubate for 4 hours at ambient temperature.[1][7][10] This longer incubation time ensures complete derivatization.

-

Quenching and Extraction: Follow steps 5-7 from Protocol 1.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the derivatization of Glyphosate-¹³C₂,¹⁵N with FMOC-Cl.

Caption: Workflow for FMOC-Cl Derivatization.

References

- 1. HPLC-UV determination of glyphosate, aminomethylphosphonic acid, and glufosinate using pre-column derivatization - American Chemical Society [acs.digitellinc.com]

- 2. medcraveonline.com [medcraveonline.com]

- 3. sciex.com [sciex.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. lcms.cz [lcms.cz]

- 9. sciensano.be [sciensano.be]

- 10. Advanced Liquid Chromatography with Tandem Mass Spectrometry Method for Quantifying Glyphosate, Glufosinate, and Aminomethylphosphonic Acid Using Pre-Column Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Analysis of Glyphosate in Soil and Sediment using Isotope Dilution Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glyphosate (N-(phosphonomethyl)glycine) is a widely used, non-selective, post-emergent herbicide.[1] Its extensive use has led to concerns about its persistence and accumulation in environmental compartments such as soil and sediment.[2] Due to its high polarity, low volatility, and amphoteric nature, the analysis of glyphosate in complex matrices like soil and sediment presents significant analytical challenges.[3]

This application note details a robust and sensitive method for the quantitative determination of glyphosate and its primary metabolite, aminomethylphosphonic acid (AMPA), in soil and sediment. The method utilizes an isotopically labeled internal standard, Glyphosate-13C2,15N, in an isotope dilution approach coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable, isotopically labeled internal standard is critical as it accurately corrects for matrix effects and variations in sample recovery during extraction and analysis, thereby ensuring high accuracy and precision.[4][5]

Principle

The method is based on the extraction of glyphosate and AMPA from soil or sediment samples using an alkaline aqueous solution. An isotopically labeled internal standard, this compound, is added to the sample prior to extraction to compensate for any analyte losses during sample preparation and to correct for matrix-induced signal suppression or enhancement during LC-MS/MS analysis. For enhanced chromatographic retention and sensitivity, especially on reversed-phase columns, the extracted analytes are derivatized with 9-fluorenylmethylchloroformate (FMOC-Cl).[6][7] The derivatized compounds are then quantified using LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. While derivatization is a common approach, modern LC-MS/MS systems with specialized columns (e.g., HILIC or ion-exchange) can also allow for the direct analysis of underivatized glyphosate.[3]

Materials and Reagents

2.1 Apparatus

-

High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.[7][8]

-

Analytical column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 3.5 µm) or similar.[9]

-

Mechanical shaker.[10]

-

High-speed centrifuge.

-

Solid-Phase Extraction (SPE) apparatus (optional, for cleanup).

-

pH meter.

-

Vortex mixer.

-

Analytical balance.

-

Syringe filters (0.22 µm).

-

Autosampler vials.

2.2 Reagents and Standards

-

Glyphosate analytical standard.

-

Aminomethylphosphonic acid (AMPA) analytical standard.

-

This compound solution (as internal standard).[11]

-

9-fluorenylmethylchloroformate (FMOC-Cl).

-

Potassium hydroxide (KOH).

-

Hydrochloric acid (HCl).

-

Borate buffer (pH 9).

-

Methylene chloride.[8]

-

Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS grade).

-

Ammonium carbonate or ammonium formate (for mobile phase).

Experimental Protocols

3.1 Sample Collection and Preparation

-

Collect approximately 500 g of soil or sediment from the desired location and depth (e.g., 0-20 cm).[12]

-

Store samples in appropriate containers (e.g., polypropylene bags) at -4°C prior to analysis to minimize degradation.[13]

-

Prior to extraction, air-dry the samples at room temperature and sieve them through a 2 mm sieve to remove large debris and ensure homogeneity.[13]

-

Determine the moisture content of a separate subsample to report final concentrations on a dry weight basis.

3.2 Extraction Protocol

-

Weigh 10 g of the homogenized soil/sediment sample into a 50 mL polypropylene centrifuge tube.

-

Spike the sample with a known amount of this compound internal standard solution.

-

Add 20 mL of 0.1 M potassium hydroxide (KOH) solution.[10]

-

Cap the tube securely and shake on a mechanical shaker for 1 hour.[10]

-

Centrifuge the sample at 4000 rpm for 15 minutes to separate the soil/sediment from the supernatant.[10]

-

Carefully decant the supernatant (extract) into a clean tube.

3.3 Derivatization Protocol (FMOC-Cl)

-

Transfer a 1 mL aliquot of the extract from step 3.2 into a clean vial.

-

Adjust the pH of the extract to ~9.0 using borate buffer.[6]

-

Add 1 mL of a 1 mg/mL solution of FMOC-Cl in acetonitrile.

-

Vortex the mixture and allow it to react at room temperature for at least 1 hour with agitation.[13]

-

After the reaction is complete, add 2 mL of methylene chloride to remove the excess FMOC-Cl reagent.[8]

-

Vortex vigorously and centrifuge to separate the aqueous and organic layers.

-

Collect the upper aqueous phase, which contains the derivatized analytes.

-

Filter the aqueous phase through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[8]

3.4 LC-MS/MS Analysis Protocol

-

LC System:

-

Column: Reversed-phase C18 column.

-

Mobile Phase A: 10 mM Ammonium Carbonate in Water, pH 9.

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: A typical gradient starts at 5-10% B, increases to 95% B over several minutes, holds, and then returns to initial conditions for equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.[8]

-

-

MS/MS System:

-

Ionization Mode: Electrospray Ionization, Negative (ESI-).[6]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for the FMOC derivatives of glyphosate, AMPA, and the internal standard must be optimized. Typical transitions are:

-

Data Presentation

The performance of analytical methods for glyphosate in soil and sediment is summarized below. The use of an internal standard like this compound is crucial for achieving the reported recovery and precision values, especially in complex matrices.

Table 1: Summary of Quantitative Performance Data for Glyphosate Analysis

| Method | Matrix | LOD | LOQ | Recovery (%) | Reference |

| HPLC-FLD (FMOC Deriv.) | Soil | 5 µg/g | - | 76 - 105 | [13] |

| HPLC-FLD (FMOC Deriv.) | Sediment | 5 µg/g | - | 76 - 105 | [13] |

| HPLC-FLD (FMOC Deriv.) | Soil | 1.37 µg/kg | 4.11 µg/kg | 93.56 - 99.10 | [14] |

| HPLC-FLD (FMOC Deriv.) | Soil | - | 0.04 mg/kg | 75 - 110 | [14] |

| UPLC-MS/MS (FMOC Deriv.) | Soil | - | 5 µg/kg | - | [8] |

| LC-MS/MS | Drinking Water | 0.01 µg/L | - | 82 - 110 | |

| LC-MS/MS (No Deriv.) | Urine | 0.14 ng/mL | 0.48 ng/mL | 79.1 - 84.4 | [15] |

| HPLC-FLD (FMOC Deriv.) | Soil | - | - | 57 - 81.5 | [9] |

LOD: Limit of Detection; LOQ: Limit of Quantification.

Visualizations

Diagram 1: General Workflow for Glyphosate Analysis in Soil

References

- 1. file.scirp.org [file.scirp.org]

- 2. Leaching and degradation of 13C2-15N-glyphosate in field lysimeters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medcraveonline.com [medcraveonline.com]

- 4. series.publisso.de [series.publisso.de]

- 5. pubs.usgs.gov [pubs.usgs.gov]